molecular formula C11H21ClN2O B1394039 [4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride CAS No. 1286273-63-9

[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride

Cat. No.: B1394039
CAS No.: 1286273-63-9
M. Wt: 232.75 g/mol
InChI Key: OFLGEMHNHQGTTC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride: is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a cyclobutylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the Cyclobutylmethanone Moiety: This step involves the reaction of the piperidine derivative with cyclobutanone under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl group in the cyclobutylmethanone moiety to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the cyclobutylmethanone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Cyclobutylmethanone: A four-membered ring ketone.

    Aminomethylpiperidine: A piperidine derivative with an aminomethyl group.

Uniqueness

    4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride: combines the structural features of piperidine, aminomethyl, and cyclobutylmethanone moieties, which can result in unique chemical and biological properties.

  • The presence of both the aminomethyl group and the cyclobutylmethanone moiety can enhance the compound’s reactivity and binding affinity compared to simpler analogs.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-cyclobutylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10;/h9-10H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGEMHNHQGTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-63-9
Record name Methanone, [4-(aminomethyl)-1-piperidinyl]cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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